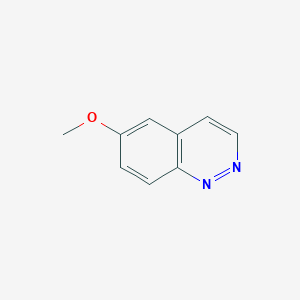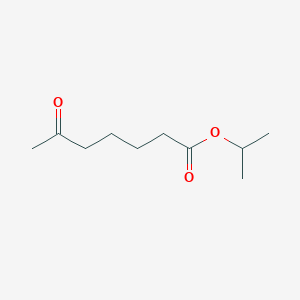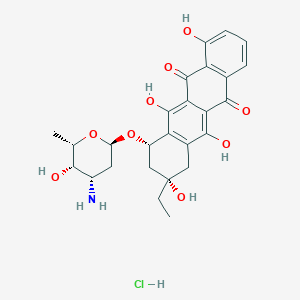
13-DeoxycarminomycinHCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Deoxycarminomycin hydrochloride is an anthracycline antibiotic produced by a biochemical mutant of Streptomyces peucetius var. caesius. This compound has shown significant antibacterial and cytotoxic activity, making it a promising candidate for antitumor applications .
Vorbereitungsmethoden
13-Deoxycarminomycin hydrochloride is synthesized through a biosynthetic process involving Streptomyces peucetius var. carminatus. The production involves the isolation of the anthracycline complex from the microorganism, followed by purification and structural determination . Industrial production methods typically involve large-scale fermentation processes to cultivate the producing strain, followed by extraction and purification steps to isolate the desired compound .
Analyse Chemischer Reaktionen
13-Deoxycarminomycin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Wissenschaftliche Forschungsanwendungen
13-Deoxycarminomycin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying anthracycline antibiotics and their derivatives.
Biology: The compound’s antibacterial properties make it useful for studying bacterial resistance mechanisms.
Medicine: Its cytotoxic activity is being explored for potential use in cancer chemotherapy.
Industry: The compound’s production process is studied for optimization in industrial microbiology.
Wirkmechanismus
The mechanism of action of 13-Deoxycarminomycin hydrochloride involves intercalation into DNA, which disrupts the replication and transcription processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication .
Vergleich Mit ähnlichen Verbindungen
13-Deoxycarminomycin hydrochloride is compared with other anthracycline antibiotics such as doxorubicin and daunorubicin. While all these compounds share a similar mechanism of action, 13-Deoxycarminomycin hydrochloride is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties . Similar compounds include:
- Doxorubicin
- Daunorubicin
- Epirubicin
- Idarubicin
Eigenschaften
Molekularformel |
C26H30ClNO9 |
|---|---|
Molekulargewicht |
536.0 g/mol |
IUPAC-Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C26H29NO9.ClH/c1-3-26(34)8-12-18(15(9-26)36-16-7-13(27)21(29)10(2)35-16)25(33)20-19(23(12)31)22(30)11-5-4-6-14(28)17(11)24(20)32;/h4-6,10,13,15-16,21,28-29,31,33-34H,3,7-9,27H2,1-2H3;1H/t10-,13-,15-,16-,21+,26-;/m0./s1 |
InChI-Schlüssel |
ISSMADZJNWYFLI-JPRSCCAZSA-N |
Isomerische SMILES |
CC[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O.Cl |
Kanonische SMILES |
CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


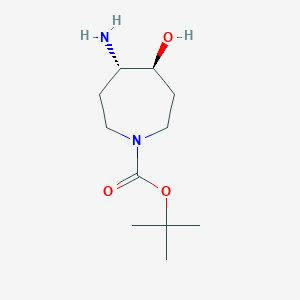

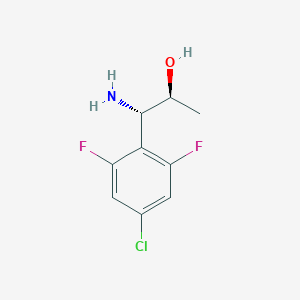
![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)


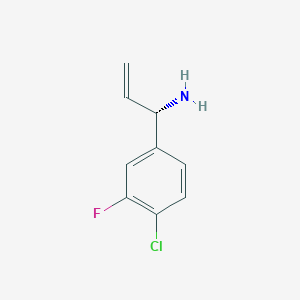
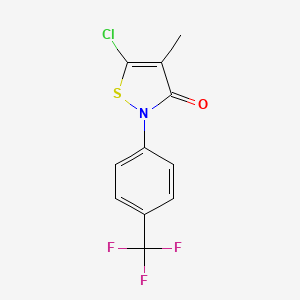
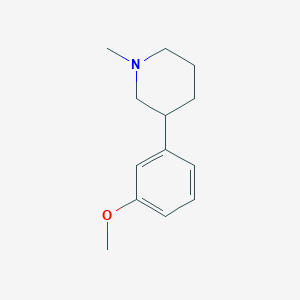
![2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)
![2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)
![Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13028881.png)
